(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core linked to a piperidine ring and a substituted thiazole moiety. The 1,3,4-thiadiazole scaffold is widely studied in medicinal chemistry due to its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-fluorophenyl substituent at position 5 of the thiadiazole ring enhances metabolic stability and bioavailability, a common strategy in drug design .
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS2/c1-14-18(30-22(24-14)27-10-4-5-11-27)21(29)28-12-6-7-15(13-28)19-25-26-20(31-19)16-8-2-3-9-17(16)23/h2-5,8-11,15H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXQAWTWHZSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule notable for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be dissected into several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
- Piperidine Moiety : Commonly used in drug design due to its favorable pharmacological profile.
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
Overview of Biological Activities
Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Anticancer | Demonstrated cytotoxicity towards cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer). |
| Anti-inflammatory | Potential to inhibit inflammatory pathways. |
| Antidiabetic | May influence glucose metabolism and insulin sensitivity. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated the in vitro cytotoxicity of synthesized derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-Fluorouracil | MCF-7 | 7.56 |
| Compound 4i | MCF-7 | 2.32 |
| Compound 4e | MCF-7 | 5.36 |
These findings suggest that modifications to the piperidine moiety can significantly enhance anticancer activity.
The mechanisms through which thiadiazole-based compounds exert anticancer effects are varied. They include:
- Inhibition of DNA/RNA Synthesis : Targeting nucleic acid synthesis pathways.
- Kinase Inhibition : Interacting with kinases involved in tumorigenesis.
- Histone Deacetylase Inhibition : Affecting gene expression related to cell cycle regulation.
Case Studies
Several case studies have been documented regarding the biological activity of thiadiazole derivatives:
- Case Study on HepG2 Cells : A derivative with a fluorophenyl group exhibited an IC50 value of 4.37 µg/mL against HepG2 cells, indicating strong anticancer properties.
- Antimicrobial Efficacy : Compounds featuring the thiadiazole moiety were tested against various bacterial strains, showing significant inhibition rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural features and properties of the target compound and related analogs from the evidence:
Key Observations:
Substituent Positioning :
- The 2-fluorophenyl group in the target compound may confer distinct binding interactions compared to the 4-fluorophenyl analog in . Meta-substitution (e.g., 3-fluorophenyl in ) is common in kinase inhibitors for steric optimization .
Heterocycle Diversity: The piperidine-thiazole linkage in the target compound contrasts with thiazolidinone () or pyrazolo-pyrimidine () cores, which are associated with different target classes (e.g., thiazolidinones for antimicrobials ).
Synthetic Routes :
- The target compound’s pyrrole-substituted thiazole moiety aligns with ’s procedure for synthesizing 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles, suggesting shared intermediates like 2,5-dimethoxytetrahydrofuran .
Physicochemical Properties: Fluorine substitution improves metabolic stability across all analogs. However, the target compound’s methanone bridge may reduce solubility compared to sulfonyl or amine-linked derivatives (e.g., ’s sulfanyl compounds) .
Research Findings and Implications
- Structural Insights : The target compound’s hybrid architecture combines features of bioactive scaffolds (thiadiazole, thiazole, piperidine), positioning it as a candidate for multitarget drug design.
- Synthetic Challenges : The presence of multiple heterocycles necessitates stepwise coupling, as seen in ’s glacial acetic acid-mediated cyclization, which may limit yield .
Notes
- Contradictions : highlights the importance of fluorophenyl positioning for bioactivity, but the target compound’s 2-fluorophenyl group lacks empirical validation.
- Authoritative Consensus : 1,3,4-Thiadiazoles are recognized for broad bioactivity, and the target compound’s design aligns with trends in fluorinated heterocyclic drug development .
- Future Directions : Comparative studies on fluorophenyl isomerism (2- vs. 4-substitution) and piperidine ring modifications (e.g., N-alkylation) are recommended to optimize efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
